molecular formula C13H10N4O B7727726 3-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol

3-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol

Cat. No.: B7727726
M. Wt: 238.24 g/mol
InChI Key: NKTJSTFFPPFRAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol is a heterocyclic compound that features a pyridine ring, a triazole ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-3-carboxaldehyde with hydrazine to form a hydrazone intermediate, which then undergoes cyclization with phenyl isocyanate to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound can also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol is unique due to its specific combination of a pyridine ring, a triazole ring, and a phenol group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines .

Properties

IUPAC Name

3-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O/c18-11-5-1-3-9(7-11)12-15-13(17-16-12)10-4-2-6-14-8-10/h1-8,18H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTJSTFFPPFRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC(=NN2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol
Reactant of Route 2
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3-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol
Reactant of Route 3
3-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol
Reactant of Route 4
3-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol
Reactant of Route 5
3-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol
Reactant of Route 6
3-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol

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